molecular formula C8H10KNO3S B12969854 Potassium (2S-cis)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo(3.2.0)heptane-2-carboxylate CAS No. 4027-63-8

Potassium (2S-cis)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo(3.2.0)heptane-2-carboxylate

Cat. No.: B12969854
CAS No.: 4027-63-8
M. Wt: 239.34 g/mol
InChI Key: YCVAUSPCVZIJLE-IBTYICNHSA-M
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Description

Potassium (2S-cis)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo(320)heptane-2-carboxylate is a chemical compound known for its unique bicyclic structure This compound is a derivative of β-lactam, a class of molecules that are widely recognized for their antibiotic properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium (2S-cis)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo(3.2.0)heptane-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a β-lactam precursor with a thioester, followed by cyclization to form the bicyclic structure. The reaction conditions often require the use of a base such as potassium carbonate to facilitate the formation of the potassium salt.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as described above. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Potassium (2S-cis)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo(3.2.0)heptane-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Potassium (2S-cis)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo(3.2.0)heptane-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antibacterial properties.

    Medicine: Investigated for its potential use as an antibiotic or in the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Potassium (2S-cis)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo(3.2.0)heptane-2-carboxylate involves the inhibition of bacterial cell wall synthesis. The compound targets penicillin-binding proteins (PBPs) in bacteria, which are essential for the cross-linking of peptidoglycan chains. By binding to these proteins, the compound disrupts cell wall synthesis, leading to bacterial cell death.

Comparison with Similar Compounds

Similar Compounds

    Imipenem: Another β-lactam antibiotic with a similar bicyclic structure.

    Meropenem: A β-lactam antibiotic with a broader spectrum of activity.

    Ertapenem: Known for its long half-life and once-daily dosing regimen.

Uniqueness

Potassium (2S-cis)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo(3.2.0)heptane-2-carboxylate is unique due to its specific stereochemistry and the presence of the thia group, which may confer distinct chemical and biological properties compared to other β-lactam antibiotics.

Properties

CAS No.

4027-63-8

Molecular Formula

C8H10KNO3S

Molecular Weight

239.34 g/mol

IUPAC Name

potassium;(2S,5R)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate

InChI

InChI=1S/C8H11NO3S.K/c1-8(2)6(7(11)12)9-4(10)3-5(9)13-8;/h5-6H,3H2,1-2H3,(H,11,12);/q;+1/p-1/t5-,6+;/m1./s1

InChI Key

YCVAUSPCVZIJLE-IBTYICNHSA-M

Isomeric SMILES

CC1([C@@H](N2[C@H](S1)CC2=O)C(=O)[O-])C.[K+]

Canonical SMILES

CC1(C(N2C(S1)CC2=O)C(=O)[O-])C.[K+]

Origin of Product

United States

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